molecular formula C11H17ClN4O2 B14894239 3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide

Cat. No.: B14894239
M. Wt: 272.73 g/mol
InChI Key: VONZBFSMNABRBT-UHFFFAOYSA-N
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Description

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its antimicrobial, antiviral, antitumor, and antifibrotic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.73 g/mol

IUPAC Name

3-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-propan-2-ylpropanamide

InChI

InChI=1S/C11H17ClN4O2/c1-7(2)15-9(17)4-5-13-10-8(12)6-14-11(16-10)18-3/h6-7H,4-5H2,1-3H3,(H,15,17)(H,13,14,16)

InChI Key

VONZBFSMNABRBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCNC1=NC(=NC=C1Cl)OC

Origin of Product

United States

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